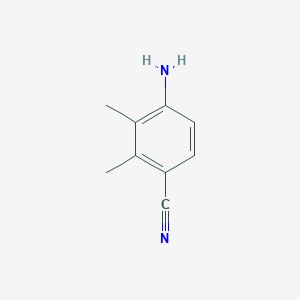![molecular formula C11H10N2O5 B8758598 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid CAS No. 87202-81-1](/img/structure/B8758598.png)
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid
概要
説明
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a succinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of solvents such as ethylene glycol under microwave irradiation to facilitate the process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
科学的研究の応用
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid: This compound is structurally similar but features an acetic acid moiety instead of succinic acid.
N-(3-Arylmethyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)benzamides: These derivatives are synthesized by reacting 4-arylidene-2-phenyl-5(4H)-oxazolones with pyridin-2-amine.
Uniqueness: 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its succinic acid moiety provides additional functional groups for further chemical modifications, enhancing its versatility in various applications.
特性
CAS番号 |
87202-81-1 |
|---|---|
分子式 |
C11H10N2O5 |
分子量 |
250.21 g/mol |
IUPAC名 |
2-(2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)butanedioic acid |
InChI |
InChI=1S/C11H10N2O5/c14-8(15)5-6(11(17)18)9-10(16)12-7-3-1-2-4-13(7)9/h1-4,6,9H,5H2,(H,14,15)(H,17,18) |
InChIキー |
NKGNKJDYTQUFSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=O)C(N2C=C1)C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (9R)-](/img/structure/B8758516.png)













